molecular formula C21H13ClO6 B2609958 6-chloro-7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 890631-47-7

6-chloro-7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B2609958
CAS No.: 890631-47-7
M. Wt: 396.78
InChI Key: XWJXMTQPIGLDOQ-UHFFFAOYSA-N
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Description

6-chloro-7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione is a complex organic compound with a unique structure that includes a bichromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multiple steps. One common method includes the use of 6-chloroacetyl chloride as a starting material, which undergoes nucleophilic substitution reactions to form intermediate compounds. These intermediates are then subjected to further reactions, such as hydrolysis and condensation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to facilitate the reactions. The process is designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-chloro-7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

6-chloro-7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione is unique due to its bichromene core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(6-chloro-2-oxochromen-3-yl)-7-(2-oxopropoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClO6/c1-11(23)10-26-14-3-4-15-16(9-20(24)27-19(15)8-14)17-7-12-6-13(22)2-5-18(12)28-21(17)25/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJXMTQPIGLDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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